Technical Documentation Center

2,3-Diaminopropan-1-ol dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3-Diaminopropan-1-ol dihydrochloride
  • CAS: 52393-59-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 2,3-Diaminopropan-1-ol Dihydrochloride: A Versatile Chiral Building Block in Medicinal Chemistry

This guide provides an in-depth analysis of 2,3-Diaminopropan-1-ol dihydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its molecular characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 2,3-Diaminopropan-1-ol dihydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its molecular characteristics, synthesis, applications, and handling protocols, underscoring its significance as a versatile scaffold in the synthesis of complex therapeutic agents.

Part 1: Core Molecular Attributes and Physicochemical Profile

2,3-Diaminopropan-1-ol is a trifunctional molecule containing two amine groups and one primary alcohol. This structure, particularly its chiral nature, makes it a valuable starting material for synthesizing non-proteinogenic amino acids and other complex molecules. The dihydrochloride salt form enhances its stability and handling characteristics as a solid.

The fundamental structure consists of a three-carbon propane backbone. A hydroxyl group is attached to the first carbon (C1), an amino group to the second (C2), and another amino group to the third (C3). The presence of a chiral center at C2 means the molecule can exist as (R) and (S) enantiomers, a critical consideration in pharmaceutical synthesis where stereochemistry dictates biological activity.

Molecular Structure of 2,3-Diaminopropan-1-ol Dihydrochloride

Caption: 2D representation of 2,3-Diaminopropan-1-ol dihydrochloride with the chiral center at C2 marked.

Physicochemical Data

The properties of this compound are summarized below. Data is aggregated from various chemical suppliers and databases for the dihydrochloride salt and the free base.

PropertyValueSource
CAS Number 52393-59-6[1]
Molecular Formula C₃H₁₂Cl₂N₂O[1]
Molecular Weight 163.04 g/mol [1]
Appearance Solid (Typical)N/A
Topological Polar Surface Area (TPSA) 72.27 Ų (for free base)[2]
logP -1.735 (for free base)[2]
Hydrogen Bond Donors 3 (for free base)[2]
Hydrogen Bond Acceptors 3 (for free base)[2]
Rotatable Bonds 2 (for free base)[2]

Part 2: Synthesis, Reactivity, and Experimental Protocols

The synthesis of enantiomerically pure 2,3-diaminopropanols is crucial for their application in drug discovery. A common and efficient strategy employs starting materials from the chiral pool, such as amino acids. D-serine is an excellent precursor for this purpose.

Causality in Synthetic Strategy

The choice of D-serine as a starting material is strategic. It provides the core C3 backbone with the desired stereochemistry at the C2 position already established. The synthetic challenge then becomes the selective transformation of the carboxyl and hydroxyl groups of serine into the C3-amine and C1-hydroxyl groups of the target molecule, respectively. A multi-step process involving robust and well-characterized reactions is typically employed to ensure high yield and stereochemical fidelity. A strategy published by D'Andrea et al. (2020) illustrates a reliable pathway via a Weinreb-Nahm amide intermediate, which allows for controlled reduction to an aldehyde without over-reduction to the alcohol.[3] This aldehyde is then a key intermediate for introducing the second amine via reductive amination.[3]

Representative Synthetic Protocol: From D-Serine

The following protocol is adapted from established literature methods for the synthesis of protected 2,3-diaminopropanols, which are direct precursors to the title compound.[3]

Step 1: Weinreb-Nahm Amide Formation from N-Protected D-Serine

  • Dissolve Nα-Fmoc-O-tert-butyl-D-serine (1.0 eq) in dry dichloromethane (DCM).

  • Add 1-hydroxybenzotriazole (HOBt) monohydrate (1.2 eq), N,N'-diisopropylcarbodiimide (DIC) (1.2 eq), and diisopropylethylamine (DIEA) (1.2 eq).

  • Stir the mixture for 2 hours at room temperature.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) and DIEA (1.2 eq) in dry DCM.

  • Add the hydroxylamine solution dropwise to the activated serine solution and stir overnight at room temperature.

  • Perform a standard aqueous work-up to isolate the crude Weinreb-Nahm amide, which is often pure enough for the next step.[3]

Step 2: Reduction to Garner-like Aldehyde

  • Dissolve the Weinreb-Nahm amide (1.0 eq) from Step 1 in dry tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise while stirring at room temperature.

  • Monitor the reaction closely by TLC; it is typically complete within 15 minutes.[3]

  • Quench the reaction cautiously by adding a 5% aqueous solution of NaHCO₃.

  • Extract the product with diethyl ether. The resulting aldehyde is often used directly in the next step after solvent removal.[3]

Step 3: Reductive Amination

  • Dissolve the aldehyde (1.0 eq) from Step 2 in ethanol.

  • Add the desired amine (e.g., benzylamine, 1.1 eq) and titanium(IV) isopropoxide (1.2 eq). Stir for 10 minutes at room temperature to form the imine.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) and stir overnight at room temperature.[3]

  • Work-up the reaction to yield the orthogonally protected 2,3-diaminopropan-1-ol.

Step 4: Deprotection and Salt Formation

  • The protecting groups (e.g., Fmoc, Boc, Benzyl) are removed using standard literature procedures (e.g., piperidine for Fmoc, TFA for Boc, catalytic hydrogenation for Benzyl).

  • The resulting free base, 2,3-diaminopropan-1-ol, is dissolved in a suitable solvent like methanol or ethanol.

  • An excess of hydrochloric acid (e.g., as a solution in isopropanol or diethyl ether) is added to precipitate the dihydrochloride salt.

  • The solid is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum.

Part 3: Applications in Drug Discovery and Development

The unique trifunctional nature of 2,3-diaminopropan-1-ol makes it a powerful building block, primarily as a precursor to the non-proteinogenic amino acid L-2,3-diaminopropanoic acid (L-Dap).

Role as a Precursor to L-Dap

L-Dap is a crucial component of numerous natural products with significant biological activity, including the antitumor antibiotics, bleomycins.[3] Furthermore, L-Dap and its C3-functionalized derivatives form the structural core of monobactams, a class of β-lactam antibiotics.[4] The ability to synthesize various L-Dap analogs from 2,3-diaminopropan-1-ol allows for the generation of novel antibiotics with potentially improved activity against resistant bacterial strains.[4]

Case Study: Engineered Monobactam Biosynthesis

Monobactams, such as aztreonam, are distinguished by their N-sulfonated β-lactam ring and are noted for their stability against metallo-β-lactamases.[4] Research has focused on creating novel monobactams by modifying the L-Dap side chain. A key strategy involves synthesizing a library of C3-substituted 2,3-diaminopropionate analogs. These are then supplied to mutant bacterial strains (e.g., Pseudomonas acidophila) that are deficient in the native precursor but possess the necessary non-ribosomal peptide synthetase (NRPS) machinery.[4] This "chemical complementation" approach enables the site-specific incorporation of non-native, functionalized building blocks, leading to the production of novel, bioactive monobactams.

Workflow: From Building Block to Bioactive Compound

The following diagram illustrates the workflow for utilizing 2,3-diaminopropan-1-ol as a precursor in an engineered biosynthesis platform.

G start_node start_node process_node process_node output_node output_node A 2,3-Diaminopropan-1-ol (Chiral Precursor) B Orthogonal Protection of Functional Groups A->B C Selective C3-Functionalization (e.g., Alkylation, Azidation) B->C D Oxidation of C1-Alcohol to Carboxylic Acid C->D E Protected C3-Functionalized 2,3-Diaminopropionate D->E F Deprotection & Feeding to ΔsulG P. acidophila Strain E->F G NRPS-Mediated Incorporation & Biosynthesis F->G H Novel Functionalized Monobactam Antibiotic G->H

Caption: Workflow for developing novel monobactams using a functionalized 2,3-diaminopropan-1-ol derivative.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,3-Diaminopropan-1-ol dihydrochloride is essential for ensuring researcher safety.

Hazard Identification:

  • Skin Irritation: Classified as a skin irritant.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6][7]

  • Target Organ Toxicity: May cause respiratory irritation or drowsiness/dizziness (Specific Target Organ Toxicity – Single Exposure).[5]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Handle only in a well-ventilated area or in a closed system, such as a fume hood.[7][8]

  • Personal Protection: Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[6][7][8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[6][7][8] Do not breathe dust.[8]

Storage:

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8]

  • Incompatibilities: Store away from strong oxidizing agents.[8] For enhanced stability, particularly for the free base or moisture-sensitive derivatives, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6][8]

Conclusion

2,3-Diaminopropan-1-ol dihydrochloride is more than a simple chemical reagent; it is a strategic starting material for accessing complex and stereochemically defined molecular architectures. Its utility as a precursor to L-Dap analogs has positioned it as a critical tool in the development of next-generation antibiotics and other therapeutics. A thorough understanding of its synthesis, reactivity, and handling allows researchers to fully leverage its potential in pushing the boundaries of medicinal chemistry and drug discovery.

References

  • NextSDS. (n.d.). (2R)-2,3-diaminopropan-1-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • De Kimpe, N., et al. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • D'Andrea, L. D., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(6), 1302. Retrieved from [Link]

  • Koirala, J., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. RSC Chemical Biology, 4(1), 8-14. Retrieved from [Link]

  • NextSDS. (n.d.). 2-amino-2-(3-aminophenyl)propan-1-ol dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminopropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kiuchi, M., et al. (2000). Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. Journal of Medicinal Chemistry, 43(15), 2946-2961. Retrieved from [Link]

  • Google Patents. (n.d.). US9815772B2 - Process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Google Patents. (n.d.). DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS.
  • Gholami, M., et al. (2017). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Medicinal Chemistry Research, 26(6). Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 2,3-Diaminopropan-1-ol Dihydrochloride: A Comprehensive Guide to X-ray Diffraction and Crystallographic Analysis

Executive Summary 2,3-Diaminopropan-1-ol (DAP) is a highly versatile vicinal amino alcohol scaffold utilized extensively in asymmetric catalysis, pharmaceutical development, and coordination chemistry. Because the free b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Diaminopropan-1-ol (DAP) is a highly versatile vicinal amino alcohol scaffold utilized extensively in asymmetric catalysis, pharmaceutical development, and coordination chemistry. Because the free base is a hygroscopic and viscous liquid prone to degradation, it is synthesized and stored as a dihydrochloride salt (DAP·2HCl). This whitepaper provides an in-depth technical guide to the crystallographic characterization of DAP·2HCl, detailing the causality behind X-ray diffraction (XRD) methodologies, the elucidation of its complex hydrogen-bonding network, and its structural behavior when acting as a ligand in transition metal complexes.

Chemical Significance and Salt Formation

The vicinal amino alcohol motif is a cornerstone of modern organic synthesis, serving as a chiral auxiliary, a ligand backbone, and a precursor to biologically active molecules[1]. The specific architecture of DAP—featuring a primary alcohol and a vicinal diamine—provides a unique platform for creating complex, multidentate chiral ligands.

Causality of the Dihydrochloride Form: Isolating DAP as a free base presents significant experimental challenges; it rapidly absorbs atmospheric moisture and carbon dioxide. To preserve the stereochemistry (e.g., the (2S) enantiomer) and prevent base-catalyzed racemization, the compound is converted into its dihydrochloride salt[1]. This is achieved by reacting enantiomerically pure 2,3-diaminopropanol with hydrochloric acid in a polar solvent (such as ethanol) at 0–5°C[1]. The resulting DAP·2HCl is a highly crystalline, bench-stable solid, making it an ideal candidate for Single-Crystal X-Ray Diffraction (SC-XRD).

Crystallographic Principles of DAP·2HCl

The crystal structure of DAP·2HCl is defined by a dense, three-dimensional hydrogen-bonding network. Understanding this network is critical for researchers utilizing DAP in supramolecular chemistry or as a hydrogen-bond donor catalyst[2].

Space Group and Chirality

When crystallizing an enantiopure sample (e.g., (2S)-DAP·2HCl), the compound must crystallize in a Sohncke space group—most commonly the orthorhombic P21​21​21​ or the monoclinic P21​ . This non-centrosymmetric packing is an absolute requirement for determining the absolute configuration of the molecule using the anomalous dispersion of X-rays (quantified by the Flack parameter).

The Hydrogen-Bonding Network

The structural integrity of the DAP·2HCl crystal lattice relies on multiple non-covalent interactions:

  • Donors: The two protonated amine groups ( −NH3+​ ) and the terminal hydroxyl group ( −OH ) act as strong hydrogen bond donors.

  • Acceptors: The two chloride counterions ( Cl− ) act as multivalent hydrogen bond acceptors.

  • Packing Motif: The lattice is stabilized by bifurcated N−H⋯Cl and O−H⋯Cl interactions. This dense packing explains the high melting point and low solubility of the salt in non-polar organic solvents.

H_Bonding DAP DAP Backbone OH -OH DAP->OH C-O bond NH3_1 -NH₃⁺ (C2) DAP->NH3_1 C-N bond NH3_2 -NH₃⁺ (C3) DAP->NH3_2 C-N bond Cl1 Cl⁻ (Ion 1) OH->Cl1 O-H···Cl NH3_1->Cl1 N-H···Cl Cl2 Cl⁻ (Ion 2) NH3_1->Cl2 N-H···Cl NH3_2->Cl2 N-H···Cl

Caption: Schematic of the hydrogen-bonding network in the DAP·2HCl crystal lattice.

Experimental Methodologies: X-Ray Diffraction Workflows

To achieve a self-validating crystallographic model, the experimental workflow must be rigorously controlled. Below is the step-by-step methodology for obtaining and solving the crystal structure of DAP·2HCl.

Single-Crystal X-Ray Diffraction (SC-XRD) Protocol

Step 1: Crystal Growth via Vapor Diffusion

  • Procedure: Dissolve 50 mg of enantiopure DAP·2HCl in a minimum volume of methanol (approx. 1-2 mL) in a small inner vial. Place this vial inside a larger outer vial containing 10 mL of diethyl ether. Seal the outer vial tightly and leave it undisturbed at room temperature for 3–5 days.

  • Causality: DAP·2HCl is highly soluble in methanol but insoluble in ether. Vapor diffusion allows the anti-solvent (ether) to slowly permeate the methanol solution. This slow reduction in solubility forces the system into the metastable zone, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous powders.

Step 2: Crystal Selection and Mounting

  • Procedure: Submerge the crystals in inert perfluorinated oil (e.g., Paratone-N). Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm under a polarizing microscope. Mount the crystal onto a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: The oil protects the hygroscopic crystal from atmospheric moisture. Flash-cooling to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This is strictly necessary to accurately resolve the electron density of the hydrogen atoms, which is required to map the hydrogen-bonding network.

Step 3: Data Collection and Reduction

  • Procedure: Collect diffraction data using Cu radiation ( λ=1.54184 Å) or Mo radiation ( λ=0.71073 Å). Integrate the frames and apply multi-scan absorption corrections using software such as SADABS or CrysAlisPro.

  • Causality: Cu radiation is preferred for light-atom structures like DAP·2HCl because it yields a stronger anomalous scattering signal for the chlorine atoms, allowing for an unambiguous determination of the absolute configuration (Flack parameter near 0.0).

Step 4: Structure Solution, Refinement, and Self-Validation

  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Locate all hydrogen atoms in the difference Fourier map and refine them freely or with riding models.

  • Self-Validation: The protocol is validated by generating a checkCIF report via the International Union of Crystallography (IUCr). The refinement must yield an R1​ value of < 5%, a wR2​ value of < 15%, and zero Level A or B alerts.

SCXRD_Workflow A 1. Sample Preparation Enantiopure DAP·2HCl Synthesis B 2. Crystal Growth Vapor Diffusion (MeOH / Et₂O) A->B C 3. Crystal Mounting Cryoloop + Paratone Oil at 100 K B->C D 4. X-Ray Diffraction Cu Kα Radiation (Absolute Structure) C->D E 5. Data Reduction Integration & Absorption Correction D->E F 6. Structure Solution Intrinsic Phasing (SHELXT) E->F G 7. Refinement Least-Squares Minimization (SHELXL) F->G H 8. Validation checkCIF & Platon Analysis G->H

Caption: Step-by-step workflow for the Single-Crystal X-Ray Diffraction of DAP·2HCl.

Powder X-Ray Diffraction (PXRD) for Bulk Purity

Once the single-crystal structure is solved, a simulated PXRD pattern is generated from the CIF file. The bulk synthesized DAP·2HCl powder is then analyzed via a benchtop PXRD (Bragg-Brentano geometry, 2 θ range 5°–50°).

  • Causality: Comparing the experimental bulk PXRD pattern to the simulated single-crystal pattern ensures that the selected single crystal is truly representative of the bulk material, ruling out the presence of polymorphs or unreacted precursors.

Coordination Chemistry & Structural Derivatives

Beyond the simple salt, the DAP scaffold is heavily utilized as a ligand in transition metal chemistry. X-ray diffraction is the primary tool for elucidating the coordination geometry of these complexes.

  • Platinum Anticancer Agents: DAP derivatives have been utilized as linkers in the development of targeted Pt(II) complexes. For example, (2S)-2,3-diamino-1-propanol has been attached to carbohydrate moieties (like D-glucose) to synthesize analogues of oxaliplatin. Crystal structures of these complexes reveal that the diamine chelate ring adopts specific conformations (e.g., λ or δ ) dictated by the stereochemistry of the DAP backbone, directly influencing their cytotoxicity against cancer cells[3].

  • Ruthenium Metathesis Catalysts: N-heterocyclic carbene (NHC) ligands derived from 2,3-diamino-1-propanol are used to synthesize highly stable Hoveyda-Grubbs type ruthenium complexes. X-ray crystallography of these complexes confirms the spatial arrangement of the bulky mesityl groups and the coordination of the ruthenium center, which dictates the catalyst's efficiency in olefin metathesis[4].

  • Cobalt Werner Complexes: DAP is a critical building block in the synthesis of chiral Werner complexes (e.g., [Co(en)3​]3+ derivatives). Crystallographic studies of these trichloride salts demonstrate highly convergent arrays of N-H bonds, which act as highly enantioselective hydrogen-bond donor catalysts in organic synthesis[2].

Quantitative Data Summary

The following table summarizes the typical crystallographic parameters expected for vicinal diamine dihydrochlorides (like DAP·2HCl) and their corresponding metal complexes to serve as a reference for researchers validating their own diffraction data.

Crystallographic ParameterExpected Value / Range for DAP·2HClCrystallographic Significance
Crystal System Orthorhombic or MonoclinicDictated by the chiral nature of the (2S) or (2R) enantiomer.
Space Group P21​21​21​ or P21​ Sohncke space groups; required for chiral molecules without inversion centers.
Temperature 100 KMinimizes thermal motion; essential for resolving H-atom positions.
Radiation Source Cu ( λ=1.54184 Å)Maximizes anomalous dispersion of Cl atoms for absolute structure determination.
Flack Parameter 0.00(3) to 0.05(4)Values near 0 confirm the correct absolute stereochemical configuration.
R1​ (Final Refinement) < 0.05 (5%)Indicates a high-quality structural model and excellent fit to the data.
wR2​ (Final Refinement) < 0.15 (15%)Validates the weighting scheme and overall structural integrity.
Hydrogen Bond Distances N⋯Cl : 3.1 – 3.3 Å O⋯Cl : 3.0 – 3.2 ÅConfirms the presence of strong, stabilizing electrostatic interactions in the lattice.

References

  • Semantic Scholar. "Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and..." Semantic Scholar. URL:[Link]

  • National Center for Biotechnology Information (PMC). "The Next Generation of Platinum Drugs: Targeted Pt(II) Agents, Nanoparticle Delivery, and Pt(IV) Prodrugs." National Institutes of Health. URL:[Link]

  • Gladysz, J. A., et al. "THE DEVELOPMENT OF NEW CLASSES OF ENANTIOSELECTIVE HYDROGEN BOND DONOR CATALYSTS FOR ORGANIC SYNTHESIS BASED UPON WERNER COMPLEX." CORE. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Synthesis of Aminochloropropanes from 2,3-Diaminopropan-1-ol Dihydrochloride

Introduction & Strategic Rationale Vicinal diamines and their halogenated derivatives are critical pharmacophores and chiral auxiliaries in medicinal chemistry. Specifically, 2,3-diaminopropan-1-ol dihydrochloride is a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Vicinal diamines and their halogenated derivatives are critical pharmacophores and chiral auxiliaries in medicinal chemistry. Specifically, 2,3-diaminopropan-1-ol dihydrochloride is a highly valuable N-rich scaffold used as a reactant in the synthesis of substituted aminochloropropanes, which have demonstrated potential as []. Compared to simpler aliphatic alcohols, these densely functionalized N-containing analogs present unique synthetic challenges due to the of the adjacent amine and hydroxyl groups[2].

To successfully synthesize aminochloropropanes from 2,3-diaminopropan-1-ol dihydrochloride, the synthetic strategy must employ orthogonal protecting groups and mild halogenation conditions to prevent unwanted intramolecular cyclizations (e.g., aziridine or oxazoline formation). This application note details a robust, field-proven three-stage protocol: N-protection using carbobenzyloxy (Cbz) groups, primary alcohol chlorination via the , and selective acidic deprotection[3].

Mechanistic Workflow & Causality

G A 2,3-Diaminopropan-1-ol 2HCl B N-Protection (Cbz-Cl, Base) A->B C N,N'-bis(Cbz)-2,3- diaminopropan-1-ol B->C D Appel Chlorination (PPh3, CCl4) C->D E 2,3-di-(Cbz-amino)- 1-chloropropane D->E F Orthogonal Deprotection (HBr/AcOH) E->F G 1-Chloro-2,3-diaminopropane Salts F->G

Workflow for the synthesis of aminochloropropanes via protection-chlorination-deprotection.

Mechanistic Insights:
  • Why Cbz Protection? The starting material is a dihydrochloride salt. It must be free-based to liberate the amines for nucleophilic attack on benzyl chloroformate (Cbz-Cl). Cbz is selected over Boc because it is highly stable to the Lewis acidic byproducts generated during the subsequent halogenation step and provides strong UV absorbance for reaction monitoring.

  • Why the Appel Reaction? Thionyl chloride (SOCl₂) is traditionally used for alcohol chlorination; however, in vicinal diamine systems, it often promotes intramolecular cyclization. The Appel reaction utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to convert the primary alcohol to a chloride via an oxyphosphonium intermediate. This Sₙ2 displacement is mild, highly regioselective, and preserves the integrity of the Cbz-protected amines[3].

  • Why Acidic Deprotection? Standard Cbz removal employs catalytic hydrogenation (Pd/C, H₂). However, these reducing conditions would simultaneously cause hydrodehalogenation of the newly formed C-Cl bond. Therefore, a strongly acidic, non-reducing cleavage using 33% HBr in acetic acid is employed to yield the final aminochloropropane as a dihydrobromide salt without destroying the target halogenophore.

Quantitative Reaction Parameters

Reaction StageKey ReagentsEquivalentsSolventTemp (°C)Time (h)Expected Yield
1. N-Protection Cbz-Cl / Na₂CO₃2.5 / 3.0H₂O / Dioxane0 → 251285–90%
2. Chlorination PPh₃ / CCl₄2.0 / 5.0Chloroform65 (Reflux)675–80%
3. Deprotection 33% HBr in AcOHExcess (~10)Acetic Acid254>90%

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N,N'-bis(carbobenzyloxy)-2,3-diaminopropan-1-ol
  • Solubilization: Dissolve 2,3-diaminopropan-1-ol dihydrochloride (1.0 eq) in a 1:1 mixture of distilled water and 1,4-dioxane.

  • Free-Basing: Add sodium carbonate (Na₂CO₃, 3.0 eq) to the solution at 0 °C. Note: Na₂CO₃ acts as a mild base to neutralize the dihydrochloride salt and scavenge the HCl generated during protection without hydrolyzing the Cbz-Cl.

  • Acylation: Dropwise add benzyl chloroformate (Cbz-Cl, 2.5 eq) over 30 minutes while strictly maintaining the temperature at 0 °C to prevent runaway exotherms.

  • Maturation: Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material is UV-inactive, whereas the fully protected product will be strongly UV-active due to the appended benzyl rings.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Appel Chlorination to 2,3-di-[(benzyloxycarbonyl)amino]-1-chloropropane
  • Preparation: Dissolve the purified N,N'-bis(Cbz)-2,3-diaminopropan-1-ol (1.0 eq) in anhydrous chloroform (CHCl₃)[3].

  • Activation: Add triphenylphosphine (PPh₃, 2.0 eq) and carbon tetrachloride (CCl₄, 5.0 eq). Note: CCl₄ serves as both the halogen source and a co-solvent. The reaction environment must be kept strictly anhydrous to prevent the hydrolysis of the oxyphosphonium intermediate back to the starting alcohol.

  • Reflux: Heat the mixture to reflux (approx. 65 °C) under an inert argon atmosphere for 6 hours.

  • Self-Validation Checkpoint: Monitor the disappearance of the broad -OH stretch (~3300 cm⁻¹) via FT-IR. Alternatively, observe the ¹H NMR shift of the terminal -CH₂-OH protons moving downfield from ~3.5 ppm to ~3.7–3.8 ppm due to the deshielding effect of the newly formed C-Cl bond.

  • Workup: Cool to room temperature and concentrate the mixture. Precipitate the triphenylphosphine oxide (OPPh₃) byproduct by triturating the residue with cold diethyl ether. Filter the suspension and purify the filtrate via silica gel chromatography to isolate the chlorinated intermediate.

Protocol 3: Orthogonal Deprotection to 1-Chloro-2,3-diaminopropane Dihydrobromide
  • Preparation: Suspend the chlorinated intermediate in a minimal volume of glacial acetic acid.

  • Cleavage: Add a solution of 33% HBr in acetic acid (excess, ~10 eq) at room temperature. Note: HBr protonates the carbamate carbonyl, leading to the expulsion of benzyl bromide and CO₂ gas. This avoids the reductive conditions of Pd/C hydrogenation.

  • Maturation: Stir for 4 hours. The evolution of CO₂ gas will cease when the reaction is complete.

  • Self-Validation Checkpoint: The product will precipitate out of the acetic acid solution as a highly polar dihydrobromide salt. The complete loss of UV activity on TLC confirms the successful global removal of the Cbz groups.

  • Isolation: Filter the precipitate, wash extensively with cold diethyl ether to remove the benzyl bromide byproduct and residual acetic acid, and dry under high vacuum to yield the final 1-chloro-2,3-diaminopropane dihydrobromide.

References

  • Title: Vicinal, Double C-H Functionalization of Alcohols via an Imidate Radical-Polar Crossover Cascade Source: NSF Public Access Repository / Journal of the American Chemical Society URL: [Link]

  • Title: Synthesis of three substituted aminochloropropanes Source: Journal of Organic Chemistry URL: [Link]

Sources

Application

Application Note: Strategic Utilization of 2,3-Diaminopropan-1-ol Dihydrochloride in Advanced Organic Synthesis

Executive Summary 2,3-Diaminopropan-1-ol dihydrochloride (DAP-OH·2HCl) is a highly versatile, trifunctional aliphatic building block [1]. Featuring two primary amines and one primary alcohol, it serves as a critical prec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Diaminopropan-1-ol dihydrochloride (DAP-OH·2HCl) is a highly versatile, trifunctional aliphatic building block [1]. Featuring two primary amines and one primary alcohol, it serves as a critical precursor in the synthesis of non-proteinogenic amino acids (such as L-Dap derivatives), chiral bioconjugation linkers, and N-heterocyclic carbene (NHC) ligand precursors [2]. This application note details field-proven protocols for the selective functionalization of DAP-OH·2HCl, emphasizing the mechanistic causality behind reaction conditions and providing self-validating analytical checkpoints.

Physicochemical Profiling & Reactivity Principles

The inherent challenge in utilizing 2,3-diaminopropan-1-ol lies in differentiating its three nucleophilic centers.

  • Salt Form Rationale : The compound is typically supplied and stored as a dihydrochloride salt. This is scientifically necessary to prevent auto-oxidation and spontaneous inter/intramolecular condensation (e.g., pyrazine or piperazine formation) that readily occurs in the freebase form [3].

  • Nucleophilicity Gradient : The primary amines (C2 and C3) are significantly more nucleophilic than the primary alcohol (C1). Among the amines, the C3 amine is sterically less hindered than the C2 amine, allowing for potential regioselective differentiation under strict stoichiometric control [4].

  • Controlled Freebasing : To initiate any nucleophilic attack, the dihydrochloride salt must be neutralized in situ. Non-nucleophilic organic bases (like DIPEA or Et₃N) are preferred for acylations to maintain a homogeneous reaction mixture and prevent the aqueous hydrolysis of electrophilic reagents.

Experimental Protocols

Protocol A: Global N,N'-Diprotection (Synthesis of N,N'-di-Boc-2,3-diaminopropan-1-ol)

Objective : Isolate the primary alcohol for downstream functionalization by masking the highly reactive amines [5].

Methodology :

  • Solubilization : Suspend 2,3-diaminopropan-1-ol dihydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM). If solubility is poor, add up to 10% v/v anhydrous methanol.

  • Freebasing : Cool the suspension to 0 °C under an inert atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (4.5 equiv) dropwise.

    • Causality: The excess base neutralizes the two HCl equivalents to generate the free diamine and acts as an acid scavenger for the subsequent protection step.

  • Protection : Add di-tert-butyl dicarbonate (Boc₂O, 2.2 equiv) slowly as a solution in DCM.

    • Causality: A slight excess ensures complete di-protection. O-Boc formation is kinetically unfavorable without a hypernucleophilic catalyst (like DMAP), ensuring chemoselectivity for the amines [6].

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation & Workup : Reaction completion is validated via TLC (ninhydrin stain will show the disappearance of primary amines). Wash the organic layer with 10% aqueous citric acid (to remove unreacted base), followed by brine. Dry over Na₂SO₄, filter, and concentrate. The absence of O-acylation is confirmed by the persistence of the O-H stretch (~3300 cm⁻¹) in FTIR.

Protocol B: Oxidation to Protected 2,3-Diaminopropanoic Acid (Dap)

Objective : Convert the C1 alcohol to a carboxylic acid to yield a protected L-Dap or D-Dap derivative, preserving the chiral integrity of the C2 center [7].

Methodology :

  • Solvent System : Dissolve the N,N'-diprotected intermediate from Protocol A in a biphasic mixture of Acetonitrile/Water (1:1 v/v).

  • Catalyst & Oxidant : Add TEMPO (0.1 equiv) and bis(acetoxy)iodobenzene (BAIB) (2.2 equiv).

  • Reaction : Stir vigorously at room temperature for 4–6 hours.

    • Causality: TEMPO/BAIB is chosen over harsh transition-metal oxidants (like Jones reagent) because it operates under mild, near-neutral conditions. This prevents the epimerization of the sensitive C2 chiral center and preserves acid-labile protecting groups like Boc [7].

  • Self-Validation & Workup : Track the Rf shift via TLC from the moderately polar alcohol to the highly polar carboxylic acid (using a bromocresol green stain). Quench with saturated aqueous sodium thiosulfate to reduce excess oxidant. Acidify mildly with 1M HCl to pH 3, extract with ethyl acetate, and purify via recrystallization.

Protocol C: Synthesis of Imidazolinium Salts (NHC Ligand Precursors)

Objective : Cyclize the diamine backbone to form an N-heterocyclic carbene precursor [8].

Methodology :

  • Reagent Combination : Combine the freebased 2,3-diaminopropan-1-ol (or a pre-synthesized N,N'-dialkylated derivative) (1.0 equiv) and ammonium tetrafluoroborate (NH₄BF₄, 1.0 equiv) in a dry reaction flask.

  • Cyclization : Add triethyl orthoformate (5.0 equiv).

    • Causality: Triethyl orthoformate serves a dual purpose as both the high-boiling solvent and the one-carbon electrophile required to close the imidazolinium ring [2]. The BF₄⁻ counterion drives the precipitation and stability of the final salt.

  • Heating : Stir the mixture at 120 °C for 2 hours under an inert atmosphere.

  • Self-Validation & Workup : Cool the mixture and remove volatiles under high vacuum. The successful formation of the imidazolinium core is self-validated by the diagnostic downfield shift of the N-CH-N proton (>8.0 ppm) in ¹H-NMR. Purify the resulting solid via precipitation from DCM/hexane.

Quantitative Data Summary

The following table summarizes the key reaction parameters, expected yields, and analytical markers for the divergent functionalization of DAP-OH·2HCl.

ProtocolTarget IntermediateKey ReagentsTemp / TimeTypical YieldDiagnostic Analytical Marker (¹H-NMR / FTIR)
A N,N'-di-Boc-DAP-OHBoc₂O, DIPEA, DCM0 °C to RT / 12 h85–92%~1.4 ppm (s, 18H, Boc); ~3300 cm⁻¹ (O-H stretch)
B Protected Dap AcidTEMPO, BAIB, ACN/H₂ORT / 4–6 h75–82%Disappearance of -CH₂OH multiplet (~3.5 ppm); broad -COOH peak
C Imidazolinium SaltTriethyl orthoformate, NH₄BF₄120 °C / 2 h65–70%>8.0 ppm (s, 1H, N-CH-N core proton)

Mechanistic Workflow

The following diagram illustrates the divergent synthetic pathways originating from the core 2,3-diaminopropan-1-ol dihydrochloride scaffold.

SynthesisWorkflow A 2,3-Diaminopropan-1-ol Dihydrochloride B In Situ Freebasing (Base Addition) A->B Et3N or DIPEA (Neutralization) C N,N'-Diprotected Intermediate B->C Boc2O or Fmoc-OSu (Amine Protection) D Imidazolinium Salt (NHC Precursor) B->D Triethyl Orthoformate + Heat (Cyclization) E Mild Oxidation (TEMPO/BAIB) C->E Primary Alcohol Activation F Protected 2,3-Diaminopropanoic Acid (Dap) E->F Carboxylic Acid Formation

Divergent synthetic workflows utilizing 2,3-diaminopropan-1-ol dihydrochloride as a core scaffold.

References

  • Temperini, A., et al. "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters." Molecules, 2020. URL:[Link]

  • Czarnocki, S., et al. "Ruthenium Olefin Metathesis Catalysts Featuring N-Heterocyclic Carbene Ligands Tagged with Isonicotinic and 4-(Dimethylamino)benzoic Acid Rests: Evaluation of a Modular Synthetic Strategy." Molecules, 2021. URL:[Link]

  • Schreyer, R. C. "Synthesis of 3-Amino-1,2-propanediol and 2,3-Diamino-1-propanol." Journal of the American Chemical Society, 1951. URL:[Link]

Sources

Method

Application Note: Preparation, Handling, and Storage of 2,3-Diaminopropan-1-ol Dihydrochloride Stock Solutions

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary 2,3-Diaminopropan-1-ol dihydrochloride is a highly ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

2,3-Diaminopropan-1-ol dihydrochloride is a highly versatile, trifunctional aliphatic building block used extensively in the synthesis of substituted aminochloropropanes, enantioselective catalysts, and polydentate ligands for metal chelation. This application note provides a comprehensive, self-validating protocol for the formulation, handling, and cryogenic storage of aqueous and organic stock solutions of this compound, ensuring maximum stability and reproducible downstream performance.

Introduction & Mechanistic Insights

Chemical Significance

The 2,3-diaminopropan-1-ol scaffold provides two primary amines and a terminal hydroxyl group, making it an ideal precursor for synthesizing higher-denticity systems, such as heptadentate ligands, or for Schiff base metal-templated condensation reactions 1[1]. It is frequently reacted with 2,6-dicarbonylpyridines to form luminescent lanthanide complexes used in analytical cytometry and biological labeling 2[2].

Causality of the Dihydrochloride Salt Form

Free aliphatic primary amines are notoriously unstable; they are highly susceptible to atmospheric oxidation and rapid carbamate formation upon exposure to ambient CO₂. Utilizing the dihydrochloride salt protonates the amine groups, which drastically improves the compound's oxidative stability, extends its shelf-life, and significantly enhances its solubility in highly polar solvents like water and DMSO 3[3].

Stereochemistry Considerations

Depending on the specific synthetic pathway—such as the development of chiral hydrogen-bond donor catalysts—researchers must deliberately select between the racemic mixture, the (2R)-enantiomer, or the (2S)-enantiomer to preserve stereochemistry throughout the reaction cascade 4[4].

Physicochemical Properties

Table 1: Key physicochemical parameters of 2,3-Diaminopropan-1-ol Dihydrochloride.

ParameterSpecification
Chemical Name 2,3-Diaminopropan-1-ol dihydrochloride
Molecular Formula C₃H₁₂Cl₂N₂O 5[5]
Molecular Weight 163.04 g/mol 5[5]
CAS Numbers 52393-59-6 (Racemic) []87584-93-8 (2R-isomer) 7[7]87584-94-9 (2S-isomer)8[8]
Primary Solvents Ultrapure Water, DMSO 9[9]
Hazard Class Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) 7[7]

Experimental Design & Causality

Solvent Selection
  • Ultrapure Water (18.2 MΩ·cm): The preferred solvent for biological assays and highly polar synthetic applications. Because the compound is a dihydrochloride salt, it dissociates rapidly in water 9[9].

  • Anhydrous DMSO: Utilized when downstream reactions involve moisture-sensitive organic syntheses. Dissolution kinetics in DMSO are slower than in water due to the rigid ionic lattice of the salt.

pH Management (Critical Insight)

Dissolving 2,3-diaminopropan-1-ol dihydrochloride in water yields a highly acidic solution (pH < 3). If your downstream application requires nucleophilic attack by the amine groups (e.g., Schiff base condensation), the amines must be deprotonated in situ. This is typically achieved by adding a non-nucleophilic organic base, such as N-methylmorpholine or triethylamine, directly to the reaction mixture 3[3].

Step-by-Step Preparation Protocols

Protocol A: Preparation of a 100 mM Aqueous Stock Solution (10 mL)

This protocol yields exactly 10 mL of a 100 mM solution, suitable for immediate synthetic use or long-term cryogenic storage.

  • Thermal Equilibration: Remove the lyophilized 2,3-diaminopropan-1-ol dihydrochloride from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Prevents atmospheric moisture from condensing on the hygroscopic salt, which would skew mass measurements and initiate premature degradation.

  • Gravimetric Measurement: Using an analytical balance (precision ±0.1 mg), accurately weigh 163.04 mg of the powder.

  • Primary Dissolution: Transfer the powder to a sterile, chemical-resistant 15 mL conical tube. Add 9.0 mL of ultrapure water (Milli-Q).

  • Agitation: Vortex the solution vigorously for 30–60 seconds. Self-Validation: The resulting solution must be completely clear and colorless. Any turbidity indicates particulate contamination.

  • Volume Adjustment: Carefully add ultrapure water to bring the final volume to exactly 10.0 mL.

  • Sterilization (Optional): If the stock is intended for cell-based assays, pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter.

  • Aliquoting: Divide the stock into 500 µL or 1 mL single-use aliquots in sterile microcentrifuge tubes. Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause localized concentration gradients and structural degradation.

Protocol B: Preparation of a 50 mM DMSO Stock Solution (5 mL)
  • Thermal Equilibration: Follow the same equilibration procedure as Protocol A.

  • Gravimetric Measurement: Weigh 40.76 mg of the powder.

  • Primary Dissolution: Add 4.5 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Sonication: Vortex vigorously. Because the ionic salt dissolves slower in organic solvents, place the tube in an ultrasonic water bath at room temperature for 5–10 minutes until fully dissolved.

  • Volume Adjustment: Bring the final volume to 5.0 mL with anhydrous DMSO.

  • Inert Atmosphere Sealing: Aliquot into opaque vials. Purge the headspace of each vial with dry argon or nitrogen gas before sealing to displace oxygen and moisture.

Workflow Visualization

Workflow for the preparation and storage of 2,3-Diaminopropan-1-ol 2HCl stock solutions.

Storage and Stability Guidelines

  • Short-Term Storage (1–2 weeks): Solutions can be stored at -4°C if sealed tightly 10[10].

  • Long-Term Storage (1–2 years): Aliquots must be stored at -20°C 10[10]. Ensure the storage environment is non-frost-free to prevent temperature cycling.

  • Handling Precautions: Wear standard laboratory PPE (nitrile gloves, lab coat, and safety goggles) as the compound is a known skin and eye irritant. Perform all volatile solvent handling inside a certified chemical fume hood 7[7].

References

  • AS-1. "85-5022-64 2,3-Diaminopropan-1-ol Dihydrochloride 5mg CAS No:52393-59-6." [Link]

  • NextSDS. "(2R)-2,3-diaminopropan-1-ol dihydrochloride — Chemical Substance Information." [Link]

  • Accela ChemBio. "87584-94-9,(2S)-2,3-diaminopropan-1-ol dihydrochloride." [Link]

  • Google Patents. "United States Patent 5,373,093: Luminescent lanthanide chelates." [Link]

  • CORE. "The Development of New Classes of Enantioselective Hydrogen Bond Donor Catalysts for Organic Synthesis Based Upon Werner Complex." [Link]

  • Bio-Fount. "87584-93-8|(2R)-2,3-diaminopropan-1-ol dihydrochloride." [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields with 2,3-Diaminopropan-1-ol Dihydrochloride

Overview 2,3-Diaminopropan-1-ol (2,3-DAPol) is a highly versatile, nitrogen-rich aliphatic building block used extensively in the synthesis of chiral ligands, biologically active heterocycles, and modified amino acids li...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Overview

2,3-Diaminopropan-1-ol (2,3-DAPol) is a highly versatile, nitrogen-rich aliphatic building block used extensively in the synthesis of chiral ligands, biologically active heterocycles, and modified amino acids like L-Dap (2,3-diaminopropanoic acid) derivatives [1]. However, its high heteroatom density makes it notoriously difficult to handle, often inflating synthesis costs and complexity [3]. Supplied primarily as a dihydrochloride salt (2,3-DAPol·2HCl) to prevent oxidation, researchers frequently encounter severe yield bottlenecks during freebasing, chemoselective functionalization, and purification.

This guide provides field-proven troubleshooting strategies to overcome these specific chemical hurdles.

Freebasing and Isolation: Overcoming the "Solubility Trap"

Q: My reaction yield is <15% after neutralizing 2,3-DAPol·2HCl with aqueous NaOH and extracting with organic solvents. Where is my product? A: Your product remains trapped in the aqueous layer. 2,3-DAPol is a low-molecular-weight molecule containing three highly polar, hydrogen-bonding heteroatoms (two amines, one hydroxyl). When neutralized, the resulting freebase exhibits an extremely low partition coefficient (LogP < -1.5) in standard organic solvents like dichloromethane (DCM) or ethyl acetate. Standard aqueous basic extractions, even those optimized for other diamines [2], are fundamentally incompatible with this highly hydrophilic scaffold.

Causality & Solution: To recover the freebase quantitatively, you must eliminate water from the workflow entirely. By using a non-aqueous alkoxide base in an alcoholic solvent, the neutralization produces an insoluble inorganic salt (e.g., NaCl), while the freebase remains dissolved in the organic phase.

Protocol 1: Non-Aqueous Freebasing via Alkoxide Precipitation

Self-Validating Step: The stoichiometric precipitation of white NaCl serves as a visual indicator of successful deprotonation. If the solution remains clear, the dihydrochloride salt has not been fully neutralized.

  • Suspension: Suspend 10.0 mmol of 2,3-DAPol·2HCl in 20 mL of anhydrous methanol under an inert nitrogen atmosphere.

  • Neutralization: Cool the suspension to 0 °C. Slowly add exactly 20.0 mmol of Sodium Methoxide (NaOMe, 25% w/w solution in methanol) dropwise over 15 minutes.

  • Precipitation: Remove the ice bath and stir vigorously at room temperature for 1 hour. A dense white precipitate (NaCl) will form.

  • Filtration: Filter the suspension through a pad of oven-dried Celite to remove the NaCl. Wash the filter cake with an additional 10 mL of anhydrous methanol.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to afford the crude 2,3-DAPol freebase as a viscous, moisture-sensitive oil. Keep the bath temperature <40 °C to prevent thermal degradation. Use immediately for subsequent steps.

Chemoselectivity: Directing Reactivity (N vs. O, N2 vs. N3)

Q: I am attempting to N-acylate the amines, but LC-MS shows significant O-acylation side products. How do I restrict reactivity strictly to the nitrogen centers? A: While primary amines are inherently more nucleophilic than primary alcohols, the addition of hypernucleophilic catalysts (like 4-Dimethylaminopyridine, DMAP) or strong bases (like NaH) alters the reaction kinetics. DMAP forms a highly reactive acylpyridinium intermediate that readily attacks the sterically accessible C1-hydroxyl group, overriding the natural chemoselectivity [1].

Causality & Solution: Rely strictly on the inherent nucleophilicity differential. Use mild, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) simply as acid scavengers. Strictly avoid DMAP.

Q: How can I selectively protect the C3-amine over the C2-amine? A: The C3-amine is a terminal, unhindered primary amine, whereas the C2-amine is sterically encumbered by the adjacent C1-hydroxyl and the C3-amine. By lowering the reaction temperature and using sterically bulky protecting groups (e.g., Trityl chloride), the reaction kinetics will heavily favor the C3 position.

Protocol 2: Chemoselective N,N-di-Boc Protection

Self-Validating Step: The selective formation of the N,N-di-Boc product can be confirmed via TLC. The purified product will be ninhydrin-negative (confirming no free primary amines remain) but KMnO4-positive (confirming the C1-hydroxyl remains unreacted and intact).

  • Dissolution: Dissolve the crude 2,3-DAPol freebase in anhydrous THF (0.2 M).

  • Base Addition: Add 2.2 equivalents of DIPEA.

  • Cooling: Cool the solution to -20 °C using a dry ice/ethylene glycol bath to maximize kinetic control.

  • Electrophile Addition: Add 2.0 equivalents of Di-tert-butyl dicarbonate (Boc₂O) dropwise over 30 minutes.

  • Completion: Stir for 2 hours, allowing the reaction to slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

Quantitative Data & Troubleshooting Matrix

To assist in solvent and reagent selection, the following table summarizes the expected quantitative outcomes based on different reaction conditions.

Parameter / ConditionMethodExpected Yield / SelectivityPrimary Mode of Failure
Freebase Extraction Aqueous NaOH + DCM< 15% YieldProduct lost to aqueous layer due to H-bonding
Freebase Extraction NaOMe in Methanol> 90% YieldNone (Quantitative salt precipitation)
N-Acylation Base TEA + DMAP40:60 (N:O ratio)DMAP hyperactivates the C1-hydroxyl group
N-Acylation Base DIPEA (No DMAP)> 95:5 (N:O ratio)Inherent nucleophilicity preserved
Regioselectivity (C3 vs C2) Trityl-Cl at 25 °C60:40 (C3:C2)Thermal energy overcomes steric hindrance
Regioselectivity (C3 vs C2) Trityl-Cl at -78 °C> 90:10 (C3:C2)Kinetic control heavily favors unhindered C3

Logical Workflow Visualization

Chemoselectivity DAP 2,3-DAPol·2HCl (Starting Material) Freebase Freebasing Strategy DAP->Freebase Aq Aqueous NaOH + DCM Extraction Freebase->Aq High Polarity Loss NonAq NaOMe in MeOH (Filtration of NaCl) Freebase->NonAq Quantitative Yield Regio Chemoselective Functionalization NonAq->Regio O_Acyl O-Acylation (Side Product) Regio->O_Acyl Strong Base / DMAP N_Acyl Selective N-Acylation (Target Product) Regio->N_Acyl Mild Base (DIPEA)

Workflow for optimizing freebasing and chemoselectivity of 2,3-diaminopropan-1-ol.

References

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters Molecules (MDPI)[Link]

  • Vicinal, Double C-H Functionalization of Alcohols via an Imidate Radical-Polar Crossover Cascade NSF Public Access Repository (JACS)[Link]

Optimization

Optimizing crystallization conditions for 2,3-Diaminopropan-1-ol dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of highly polar, multi-functional small molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the isolation of highly polar, multi-functional small molecules. 2,3-Diaminopropan-1-ol dihydrochloride —a hygroscopic salt featuring two protonated primary amines and a hydroxyl group—presents a classic crystallization challenge. Its immense hydrogen-bonding capacity and strong ionic lattice make it notoriously prone to "oiling out" (forming a syrup) rather than precipitating as discrete, filterable crystals.

This guide provides field-proven, thermodynamically grounded strategies to optimize your crystallization conditions, bypass phase separation, and isolate high-purity material.

Thermodynamic Principles: Oiling Out vs. Crystallization

Before troubleshooting, it is critical to understand the thermodynamic forces at play. When an antisolvent is added to a highly soluble amine hydrochloride, the system can either undergo Solid-Liquid Equilibrium (SLE, crystallization) or Liquid-Liquid Phase Separation (LLPS, oiling out).

Thermodynamics A Homogeneous Solution (Solute + Solvent) B Antisolvent Influx (Chemical Potential Spike) A->B C Liquid-Liquid Phase Separation (Oiling Out / Binodal) B->C Fast Addition / Unseeded D Solid-Liquid Equilibrium (Crystallization / Spinodal) B->D Slow Addition / Seeded C->D Extended Maturation (Rarely Ideal) E Amorphous Syrups / Agglomerated Impurities C->E Kinetic Trapping F High-Purity Discrete Crystals D->F Controlled Growth

Thermodynamic pathways during antisolvent addition: Oiling out vs. Crystallization.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 2,3-Diaminopropan-1-ol dihydrochloride consistently "oil out" instead of forming discrete crystals when I add an antisolvent? Causality: Oiling out (LLPS) occurs when the antisolvent influx rapidly elevates the solute's chemical potential. This creates an energy wave that drives the highly polar dihydrochloride salt to focus toward the good solvent, crossing the metastable liquid-liquid binodal curve before it can reach the solid-liquid equilibrium spinodal curve (1)[1]. Essentially, the thermodynamic driving force for phase separation outpaces the kinetics of crystal nucleation.

Q2: How can I thermodynamically bypass this oiling-out phase? Causality: You must manipulate the trajectory of the operation point on the ternary phase diagram (2)[2]. By employing a combination of slow antisolvent titration, elevated temperature, and strategic seeding, you force the system to favor crystallization over phase separation. If oiling out has already occurred, prolonged sonication or extended maturation can sometimes rescue the batch by reducing agglomeration (3)[3], but prevention is vastly superior.

Q3: Why does my isolated powder turn into a sticky syrup when left on the benchtop? Causality: Amine hydrochlorides are notorious for their hygroscopicity. The chloride ion acts as an exceptional hydrogen bond acceptor. In the absence of a strong, competing neutral hydrogen bond donor in the crystal lattice, the chloride ions will readily scavenge atmospheric moisture (4)[4]. This moisture depresses the melting point and causes the lattice to collapse into an aqueous syrup. Isolation must be performed under dry nitrogen.

Quantitative Data: Solvent System Selection

Selecting the correct solvent/antisolvent pair is critical for highly water-soluble amine hydrochlorides (5)[5].

Table 1: Solvent System Parameters for 2,3-Diaminopropan-1-ol 2HCl

Solvent ClassificationRecommended SolventsDielectric Constant (ε)Boiling Point (°C)Role & Causality
Primary Solvent Methanol / Water (9:1)33.0 / 80.164.7 / 100.0High polarity disrupts the strong ionic lattice of the dihydrochloride salt, ensuring complete dissolution at 55°C.
Primary Antisolvent Isopropanol (IPA)18.382.5Miscible with primary solvents. Gradually lowers the dielectric constant of the mixture, inducing controlled desupersaturation.
Secondary Antisolvent Ethyl Acetate6.077.1Sharpens the solubility drop at lower temperatures to maximize yield. Note: Avoid ketones (e.g., acetone) if trace free-base amines are present to prevent Schiff base formation.

Experimental Workflow & Self-Validating Protocol

G N1 Crude 2,3-Diaminopropan-1-ol 2HCl N2 Dissolution in Methanol/Water (Primary Solvent) N1->N2 N3 Controlled Heating (55°C) N2->N3 N4 Slow Isopropanol Titration (Antisolvent) N3->N4 Thermodynamic control N5 Metastable Zone Reached (Avoid LLPS) N4->N5 N6 Seed Crystal Introduction (Bypass Spinodal Curve) N5->N6 Prevent oiling out N7 Linear Cooling Ramp (0.1°C/min) N6->N7 Isothermal maturation N8 Filtration & Vacuum Drying N7->N8 Yield optimization

Workflow for antisolvent crystallization bypassing liquid-liquid phase separation.

Self-Validating Antisolvent Cooling Crystallization Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Primary Dissolution

  • Action: Suspend crude 2,3-Diaminopropan-1-ol dihydrochloride in a 9:1 (v/v) mixture of Methanol/Water. Heat the jacketed reactor to 55°C under high-shear agitation.

  • Validation Check: The solution must become completely transparent with no Schlieren lines. If turbidity persists, add water in strict 0.5% v/v increments until optically clear.

Step 2: Thermodynamic Boundary Identification (Antisolvent Titration)

  • Action: At 55°C, begin titrating Isopropanol (IPA) at a slow rate of 0.05 v/v per minute.

  • Validation Check: Stop the addition the exact moment persistent cloudiness appears. Immediately add 1-2% v/v Methanol to clear the solution. If the solution separates into two distinct liquid layers (oiling out), the antisolvent was added too quickly. Heat to 60°C to redissolve and restart the titration.

Step 3: Seeding & Isothermal Maturation

  • Action: Introduce 1-2% w/w of pure 2,3-Diaminopropan-1-ol dihydrochloride seed crystals. Hold the suspension isothermally at 55°C for 2 hours.

  • Validation Check: Seeds must remain visible as discrete, suspended particles after 15 minutes. If they dissolve, the solution is undersaturated (add more IPA). If they agglomerate into a sticky mass at the bottom of the reactor, LLPS has occurred.

Step 4: Controlled Cooling

  • Action: Initiate a linear cooling ramp from 55°C to 5°C at a rate of 0.1°C/min.

  • Causality: A slow, linear cooling rate ensures that the desupersaturation kinetics are consumed by crystal growth rather than secondary nucleation, yielding larger, more filterable crystals.

Step 5: Yield Maximization & Isolation

  • Action: Once at 5°C, slowly charge the secondary antisolvent (Ethyl Acetate) over 1 hour to crash out the remaining dissolved API. Filter the slurry immediately under a blanket of dry nitrogen. Wash the filter cake with cold, anhydrous IPA.

  • Validation Check: Transfer the cake immediately to a vacuum oven (45°C, <10 mbar). Exposure to ambient humidity for more than 5 minutes will cause the cake to deliquesce.

References

  • Investigation of agglomeration in the presence of oiling out in the antisolvent crystallization process. Loughborough University Research Repository. 3

  • Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. ACS Publications. 1

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem. 5

  • Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. ResearchGate.2

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.4

Sources

Troubleshooting

Technical Support Center: Handling &amp; Preventing Oxidative Degradation of 2,3-Diaminopropan-1-ol Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of 2,3-Diaminopropan-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a deep mechanistic understanding of 2,3-Diaminopropan-1-ol dihydrochloride stability. This document moves beyond basic handling instructions, offering field-proven, self-validating protocols to ensure the scientific integrity of your assays and syntheses.

The Causality of Oxidative Degradation

2,3-Diaminopropan-1-ol is a highly versatile aliphatic amino alcohol, but its free-base form is notoriously sensitive to autoxidation. Understanding the why behind its degradation is critical for designing robust experiments:

  • Radical Initiation: The oxidation of aliphatic diamines and amino alcohols typically initiates via electron abstraction from the nitrogen's lone pair or hydrogen abstraction from the adjacent α -carbon, leading to highly reactive N-centered or C-centered radicals ([1]([Link])).

  • Oxygen Propagation: Once initiated, these radicals react at diffusion-controlled rates with dissolved oxygen (O₂) to form peroxyl radicals. These intermediates rapidly decay into imines and subsequently hydrolyze into complex, often colored, degradation products ([1]([Link])).

  • Transition Metal Catalysis: This autoxidation pathway is not purely spontaneous; it is heavily catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺, Ag⁺) present in standard buffers or glassware ([2]([Link])).

  • The Protective Role of the Dihydrochloride Salt: Formulating and storing the compound as a dihydrochloride salt drops the local pH, ensuring both primary amine groups remain fully protonated (-NH₃⁺). This protonation ties up the nitrogen lone pairs, drastically increasing the oxidation potential and rendering the molecule stable during long-term storage ([3]([Link])).

Quantitative Stability Matrix

The stability of 2,3-Diaminopropan-1-ol is a direct function of pH, dissolved oxygen, and trace metal concentration. Use the table below to benchmark your experimental conditions.

Environmental ConditionAmbient pHDissolved O₂Trace MetalsEstimated Stability / Half-LifePrimary Degradation Pathway
Solid Dihydrochloride Salt N/AAmbientAbsent> 2 Years (at 4°C)None (Lone pairs protonated)
Aqueous Solution (Unbuffered) ~4.0AmbientAmbient> 6 MonthsNegligible (Amines protonated)
Basic Buffer (pH 9.0) 9.0AmbientAmbient (~1 µM Cu²⁺)< 24 HoursMetal-catalyzed autoxidation
Basic Buffer (pH 9.0) + EDTA 9.0AmbientSequestered~ 1-2 WeeksSlow hydrogen abstraction
Basic Buffer (pH 9.0) + EDTA + Ar 9.0< 0.1 ppmSequestered> 3 MonthsSuppressed

Troubleshooting & FAQs

Q1: My stock solution of 2,3-Diaminopropan-1-ol dihydrochloride turned pale yellow after a week on the bench. Is it still usable for conjugation? Causality: The yellowing is a definitive indicator of oxidative degradation. The color arises from the formation of imines and complex polymeric byproducts. Resolution: Discard the solution. To prevent this, always store aqueous solutions at their native acidic pH (unbuffered dihydrochloride salt in water typically has a pH < 5). If you must store a basic working solution, it must be rigorously degassed and kept under an inert atmosphere.

Q2: I need to use this compound in a basic buffer (pH 8.5) for an NHS-ester coupling reaction. How do I prevent oxidation while the reaction runs? Causality: At pH 8.5, a significant fraction of the amine groups will be deprotonated (free base). The exposed lone pairs make the molecule highly susceptible to N-centered radical formation. Resolution: You must implement a multi-tiered defense. First, add a chelating agent (e.g., 1 mM EDTA) to the buffer to sequester trace metals. Second, degas the buffer by sparging with Argon for 20 minutes before adding the diamino alcohol. Maintain a positive pressure of Argon during the reaction.

Q3: Does light exposure accelerate the degradation of the dihydrochloride salt? Causality: While pure aliphatic amino alcohols do not strongly absorb visible light, trace impurities or photosensitizers in the solvent can generate reactive oxygen species (ROS), such as singlet oxygen, which rapidly oxidize free amines. Resolution: Always use amber vials for the storage of solutions, especially if they are handled outside of a dark refrigerator.

Validated Experimental Protocols

Protocol: Preparation of Oxygen-Free, Metal-Chelated Working Solutions (pH > 7)

This protocol is designed as a self-validating system. By controlling the order of operations, we eliminate the variables that lead to autoxidation.

Materials Needed:

  • Argon gas (High purity)

  • 100 mM EDTA stock solution

  • Degassed NaOH (for pH adjustment)

  • Amber glass vials (acid-washed to remove trace metals)

Step-by-Step Methodology:

  • Buffer Preparation & Chelation: Prepare your target buffer (e.g., Borate or Bicarbonate). Immediately add EDTA to a final concentration of 1 mM. Causality: EDTA must be present before the diamine is introduced to instantly sequester any metals leached from the glassware.

  • Rigorous Degassing: Sparge the buffer with Argon gas for a minimum of 20 minutes using a glass dispersion frit.

  • Dissolution: While maintaining a gentle Argon stream over the liquid surface, add the required mass of 2,3-Diaminopropan-1-ol dihydrochloride. Stir gently until completely dissolved.

  • pH Adjustment: Carefully titrate the solution to your target basic pH using degassed NaOH. Critical Step: Do not use standard benchtop NaOH, as it contains high levels of dissolved oxygen.

  • Storage & Aliquoting: Transfer the solution into amber vials that have been pre-flushed with Argon. Seal tightly with PTFE-lined caps and store at -20°C.

  • Self-Validation Checkpoint: Leave a 1 mL test aliquot of the final solution at room temperature under Argon for 24 hours. If the solution remains perfectly colorless, your metal-sequestration and degassing were successful. If it turns pale yellow, oxygen or active metals breached the system, and the batch should be discarded.

Mechanistic & Workflow Visualizations

OxidationMechanisms cluster_degradation Oxidative Degradation Pathway cluster_prevention Prevention Strategies A 2,3-Diaminopropan-1-ol (Free Base) D N-Centered / C-Centered Radicals A->D Hydrogen/Electron Abstraction B Trace Metals (Cu²⁺, Fe³⁺) B->D Catalysis C Dissolved O₂ C->D ROS Generation E Peroxyl Radicals & Imines D->E + O₂ F Degradation (Color Change) E->F Hydrolysis P1 Dihydrochloride Salt (Low pH) P1->A Protonates Amines (Blocks Lone Pairs) P2 Inert Gas Purge (Ar/N₂) P2->C Displaces O₂ P3 Chelation (EDTA) P3->B Sequesters Metals

Mechanistic pathways of oxidative degradation and corresponding prevention strategies.

ExperimentalWorkflow Step1 1. Buffer Prep Add 1mM EDTA Step2 2. Degassing Sparge with Argon (20 mins) Step1->Step2 Step3 3. Dissolution Add Dihydrochloride Salt Step2->Step3 Step4 4. pH Adjustment Titrate with Degassed NaOH Step3->Step4 Step5 5. Storage Aliquot in Amber Vials under Ar Step4->Step5

Self-validating workflow for the preparation of oxidation-resistant working solutions.

References

  • Title: Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture Source: Industrial & Engineering Chemistry Research, ACS Publications URL: [Link]

  • Title: Kinetics and mechanism of the oxidation of aliphatic diamines by peroxodisulphate Source: Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing URL: [Link]

  • Title: Synthesis and Evaluation of a High Relaxivity Manganese(II)-Based MRI Contrast Agent Source: Inorganic Chemistry, ACS Publications URL: [Link]

Sources

Optimization

Purification techniques for 2,3-Diaminopropan-1-ol dihydrochloride reaction mixtures

Welcome to the Technical Support Center for the purification of 2,3-Diaminopropan-1-ol dihydrochloride. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,3-Diaminopropan-1-ol dihydrochloride. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex physicochemical challenges associated with this highly polar, water-soluble polyamine.

Because this molecule possesses two protonated amine groups and a primary hydroxyl group, standard purification techniques (like silica gel chromatography or simple organic extraction) will fail. This guide provides field-proven, self-validating methodologies rooted in thermodynamic and chromatographic principles to ensure high-yield, high-purity isolation.

Diagnostic Purification Workflow

Before selecting a protocol, you must assess the primary impurity profile of your crude reaction mixture. Use the diagnostic decision tree below to determine the thermodynamically and kinetically appropriate purification route.

G Start Crude 2,3-Diaminopropan-1-ol Reaction Mixture CheckState Assess Primary Impurity Profile Start->CheckState Isomer High Regioisomer Content (e.g., 1,3-diamino-2-propanol) CheckState->Isomer Salts High Inorganic Salts (e.g., NaCl, Buffer salts) CheckState->Salts Organics Standard Organic Byproducts / Color CheckState->Organics HILIC Zwitterionic HILIC Chromatography Isomer->HILIC IonExchange Ion Exchange Resin (Desalting / Free Base) Salts->IonExchange Cryst Hydro-organic Recrystallization Organics->Cryst Pure Purified Dihydrochloride Salt HILIC->Pure Lyophilize & HCl IonExchange->Cryst HCl Saturation Cryst->Pure Vacuum Dry

Fig 1: Diagnostic workflow for 2,3-Diaminopropan-1-ol dihydrochloride purification.

Troubleshooting & FAQs

Q1: Standard silica gel chromatography failed to elute my product, resulting in severe streaking. Why did this happen, and what is the alternative? Causality: 2,3-Diaminopropan-1-ol dihydrochloride is exceptionally polar. On bare normal-phase silica, the protonated amines engage in irreversible electrostatic interactions and strong hydrogen bonding with the acidic silanol groups on the stationary phase[1]. Solution: Abandon normal-phase silica. If chromatographic separation is mandatory (e.g., to remove structurally similar regioisomers), you must use Hydrophilic Interaction Liquid Chromatography (HILIC) with a zwitterionic stationary phase, which separates based on partitioning into a water-enriched layer rather than direct adsorption[1][2].

Q2: During recrystallization, my product formed a biphasic "oil" at the bottom of the flask instead of precipitating as crystals. How do I fix this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the system's temperature before supersaturation is reached. Because the dihydrochloride salt is highly hygroscopic, excess water in your solvent system depresses the crystallization boundary. Solution: You must strictly control the dielectric constant of the medium. Evaporate the crude mixture to near-dryness to remove residual water. Dissolve the residue in the absolute minimum amount of warm water, and slowly titrate in an anhydrous anti-solvent (like methanol or isopropanol) until the cloud point is reached, then cool gradually[3][4].

Q3: My synthesis generated a large amount of sodium chloride. Since both NaCl and my product are water-soluble and insoluble in organics, how can I separate them? Causality: The similar solubility profiles of inorganic salts and polyamine dihydrochlorides make traditional solvent extraction impossible. Solution: Utilize Ion-Exchange Chromatography (IEC). By passing the aqueous mixture through a strongly acidic cation exchange resin, the protonated diamine is electrostatically trapped on the resin. The neutral organics and sodium/chloride ions wash through. The pure free-base diamine can then be eluted using aqueous ammonia, followed by re-acidification with HCl gas to reform the pure dihydrochloride salt[4].

Q4: How do I separate 2,3-diaminopropan-1-ol from its regioisomer, 1,3-diamino-2-propanol? Causality: These isomers have identical masses and nearly identical pKa values, rendering standard reversed-phase (C18) and ion-exchange methods blind to the difference[5]. Solution: Employ Zwitterionic HILIC (ZIC-HILIC). The highly structured water layer on a zwitterionic phase allows for separation based on the subtle differences in the hydrogen-bonding geometry and dipole moments of the positional isomers[2].

Quantitative Method Comparison

Use the following data to select the most efficient purification strategy based on your scale and impurity profile.

Purification TechniqueTarget Impurities RemovedTypical Yield RecoveryScalabilityEssential Equipment
Hydro-organic Crystallization Organic byproducts, minor salts65–85%High (Kg+)Jacketed reactor, vacuum filter
Ion-Exchange Chromatography Inorganic salts (NaCl), neutral organics80–90%Medium (100g+)Glass column, cationic resin
Zwitterionic HILIC Regioisomers (e.g., 1,3-diamino), polar organics50–70%Low (Analytical/Prep)Prep-HPLC with ELSD/MS

Validated Experimental Protocols

Protocol A: Hydro-Organic Recrystallization of the Dihydrochloride Salt

Use this protocol for bulk purification when the primary impurities are non-polar organics or minor color bodies.

  • Concentration: Transfer the crude reaction mixture to a rotary evaporator and concentrate under reduced pressure at 50°C to remove all volatile organics and residual water until a thick syrup or solid residue is obtained.

  • Dissolution: Suspend the crude residue in a minimal volume of deionized water (approx. 1 mL per gram of crude) and warm to 40°C until fully dissolved.

  • Anti-Solvent Addition: Under vigorous magnetic stirring, add anhydrous methanol (or isopropanol) dropwise[3][4]. Continue addition until the solution becomes faintly turbid (the cloud point).

  • Crystallization: Remove the heat source and allow the mixture to cool to room temperature over 2 hours. Transfer to an ice bath (0–5°C) for an additional 2 hours to maximize crystal yield.

  • Isolation: Collect the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold anhydrous isopropanol (2 x 10 mL).

  • Self-Validation Check: To validate that the dihydrochloride state is fully intact and not partially free-based, perform a silver nitrate ( AgNO3​ ) titration on a small sample of the dried crystals. A result of ~2.0 molar equivalents of chloride confirms the integrity of the salt.

Protocol B: Desalting via Ion-Exchange Chromatography

Use this protocol to remove heavy inorganic salt burdens (e.g., NaCl) prior to final crystallization.

  • Resin Preparation: Swell a strongly acidic cation exchange resin (e.g., Dowex 50WX8, hydrogen form) in deionized water. Pack into a glass column and equilibrate with 3 column volumes (CV) of water.

  • Loading: Dissolve the crude mixture in water and load it onto the column at a flow rate of 1–2 mL/min. The protonated diamine will bind to the sulfonate groups on the resin[4].

  • Washing: Wash the column with 3 CV of deionized water to elute inorganic anions ( Cl− ) and neutral organic impurities.

  • Elution: Elute the target compound using 2M aqueous ammonia.

  • Self-Validation Check: Monitor the effluent pH. During the water wash, the pH should remain neutral to slightly acidic. A sharp spike to pH > 10 indicates the free-base diamine is eluting. Spot the high-pH fractions on a TLC plate and stain with ninhydrin; a deep purple spot validates the presence of the primary amine.

  • Salt Reformation: Pool the positive fractions, concentrate under vacuum to remove ammonia, and dissolve the resulting free base in anhydrous methanol. Saturate the solution with dry HCl gas to precipitate the purified 2,3-diaminopropan-1-ol dihydrochloride[3].

Protocol C: Regioisomer Separation via Zwitterionic HILIC

Use this protocol for high-purity preparative separation of positional isomers.

  • System Setup: Equip a Preparative HPLC system with a ZIC-HILIC column (e.g., SeQuant ZIC-HILIC, 5 µm).

  • Mobile Phase: Prepare Mobile Phase A (100mM aqueous ammonium formate, pH 3.5) and Mobile Phase B (100% Acetonitrile).

  • Gradient: Run an isocratic elution at 75% Mobile Phase B. Causality: In HILIC, a high organic concentration is required to maintain the water-enriched partition layer on the stationary phase. Decreasing the organic phase will cause the polar diamines to elute too rapidly, destroying resolution[1].

  • Self-Validation Check: Because 2,3-diaminopropan-1-ol lacks a UV chromophore, UV-Vis detectors (like PDA) will not detect it. You must validate the elution orthogonally by plumbing the system to an Evaporative Light Scattering Detector (ELSD) or an inline Mass Spectrometer (MS)[5][6].

  • Recovery: Pool the fractions containing the target isomer, lyophilize to remove the volatile ammonium formate buffer, and treat with HCl to reform the dihydrochloride salt.

References

  • Macrocyclic complexes of yttrium, the lanthanides and the actinides having peripheral coupling functionalities. Google Patents (EP0369000A1).
  • Process for the purification of an aminoalcohol. Google Patents (US5866719A).
  • Hydrophilic interaction liquid chromatography in the separation of a moderately lipophilic drug from its highly polar metabolites. PubMed. Retrieved from:[Link]

  • The LCGC Blog: Understanding Stationary Phases for HILIC Separations. Chromatography Online. Retrieved from: [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Aminoglycosides in Foods Using an Ethylene-Bridged Hybrid Zwitterionic Stationary Phase. ACS Publications. Retrieved from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 2,3-Diaminopropan-1-ol Dihydrochloride

Introduction: The Analytical Challenge of a Non-Chromophoric Diamine 2,3-Diaminopropan-1-ol dihydrochloride is a small, highly polar molecule characterized by two primary amine groups and a primary alcohol. Its utility a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Non-Chromophoric Diamine

2,3-Diaminopropan-1-ol dihydrochloride is a small, highly polar molecule characterized by two primary amine groups and a primary alcohol. Its utility as a building block in pharmaceutical and chemical synthesis is significant. However, these same physicochemical properties present a considerable challenge for purity analysis using High-Performance Liquid Chromatography (HPLC). The molecule lacks a native chromophore, rendering it "invisible" to standard UV-Vis detectors, the workhorses of routine quality control labs.[1][2] Furthermore, its high polarity results in poor retention on conventional reversed-phase columns like C18.

This guide provides a comprehensive, technically-grounded comparison of analytical strategies to overcome these challenges. We will detail a robust, validated HPLC method based on pre-column derivatization, compare it with viable alternatives, and provide the experimental and validation framework necessary for implementation in a regulated environment. The objective is to equip researchers and drug development professionals with a clear, scientifically-sound pathway for establishing a reliable purity assay for this and similar challenging analytes.

The Derivatization Imperative: Making the Invisible, Visible

For any HPLC method relying on UV or fluorescence detection, the first and most critical step is chemical derivatization. This process involves reacting the analyte with a labeling reagent to attach a molecule (a "tag") that has strong absorbance or fluorescence properties.[3] The choice of this reagent is paramount, as it dictates the sensitivity, stability, and overall robustness of the final method.

Comparative Analysis of Key Derivatization Reagents

Several reagents are commonly used for derivatizing primary amines. The selection involves a trade-off between reaction speed, derivative stability, and potential interferences. Below is a comparison of the three most prominent candidates for this application.

Featureo-Phthalaldehyde (OPA)9-Fluorenylmethyl chloroformate (FMOC-Cl)Dansyl Chloride (DNS-Cl)
Target Analytes Primary aminesPrimary and secondary aminesPrimary and secondary amines, phenols
Reaction Conditions Rapid (1-2 min) at room temp, requires a thiol (e.g., 2-mercaptoethanol).[4]Rapid (2-5 min) at room temp, mild alkaline conditions.[5][6]Slow (30-60 min), requires elevated temperature (e.g., 60°C) and alkaline conditions.[7][8]
Derivative Stability Low . Derivatives can degrade, often within an hour, which is a major drawback for routine analysis.[9]High . FMOC-carbamates are very stable, ideal for robust, validated methods.[5][10]High . Dansyl-amides are very stable.[10][11]
Detection Method Fluorescence (Ex: ~340 nm, Em: ~455 nm), UV.Fluorescence (Ex: ~265 nm, Em: ~315 nm), UV.Fluorescence (Ex: ~330 nm, Em: ~530 nm), UV.[7]
Key Advantages Very fast reaction, automated pre-column derivatization is common.Highly fluorescent, stable derivatives, reacts with both primary amines on the analyte.Stable derivatives, well-established chemistry.
Key Disadvantages Poor derivative stability complicates validation and sequence analysis. Does not react with secondary amines.Excess reagent and its hydrolysis by-product (FMOC-OH) are fluorescent and can cause chromatographic interference if not managed.[12]Slow reaction requiring heat, which can be a drawback for throughput and thermal-labile compounds.

Causality Behind the Choice: For a method intended for formal validation and routine purity testing, derivative stability is the most critical parameter . The instability of OPA derivatives, while suitable for some high-throughput screening, presents an unacceptable risk for a method where samples may sit in an autosampler queue for several hours.[9] While Dansyl Chloride produces stable derivatives, the requirement for heat and a longer reaction time is less efficient. Therefore, 9-Fluorenylmethyl chloroformate (FMOC-Cl) emerges as the superior choice . It provides an optimal balance of rapid reaction kinetics, high sensitivity via fluorescence detection, and, most importantly, forms highly stable derivatives suitable for a robust, self-validating analytical procedure.[5][10][13]

Recommended Method: FMOC-Cl Derivatization with RP-HPLC-FLD

This section provides a detailed protocol for the purity analysis of 2,3-Diaminopropan-1-ol dihydrochloride using pre-column derivatization with FMOC-Cl followed by reversed-phase HPLC with fluorescence detection (FLD).

Experimental Workflow Diagram

G cluster_prep Sample & Reagent Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis P1 Prepare Borate Buffer (0.1 M, pH 9.5) D1 Mix Sample Solution with Borate Buffer P1->D1 P2 Prepare FMOC-Cl Reagent (e.g., 5 mg/mL in Acetonitrile) D2 Add FMOC-Cl Reagent P2->D2 P3 Accurately weigh and dissolve 2,3-Diaminopropan-1-ol HCl sample in diluent (e.g., Water) P3->D1 D1->D2 D3 Vortex and React (e.g., 2 min at RT) D2->D3 D4 Quench reaction with an amine (e.g., Amantadine or Glycine) to consume excess FMOC-Cl D3->D4 H1 Inject derivatized sample into HPLC system D4->H1 H2 Separation on C18 Column (Gradient Elution) H1->H2 H3 Fluorescence Detection (Ex: 265 nm, Em: 315 nm) H2->H3 DA1 Integrate Chromatogram H3->DA1 DA2 Calculate Purity by Area Percent DA1->DA2 G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Limit Detection & Quantitation Limits (LOD/LOQ) Method->Limit Robustness Robustness Method->Robustness Purpose Intended Purpose (Purity Assay) Purpose->Method must be suitable for Range Range Linearity->Range defines Accuracy->Range confirmed over Precision->Range confirmed over Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of ICH Q2(R1) validation parameters.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance CriteriaRationale (The "Why")
Specificity Analyze blank (diluent), placebo (if applicable), and sample spiked with known related substances.The main peak should be free from interference from blank or placebo components. Peaks of known impurities should be resolved from the main analyte peak (Resolution > 2.0).To prove the method can unequivocally assess the analyte in the presence of other components that may be present, ensuring reported purity is not inflated by co-eluting substances. [14][15]
Linearity Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.To demonstrate a proportional relationship between the analyte concentration and the detector response over the working range of the assay.
Range Derived from the linearity, accuracy, and precision data.For a purity assay, typically 80% to 120% of the test concentration. [16]To define the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 3 replicates at 80%, 100%, 120%). Calculate percent recovery.Mean recovery should be within 98.0% to 102.0% of the theoretical value at each level.To establish the closeness of the test results obtained by the method to the true value.
Precision Repeatability: 6 replicate analyses at 100% of the target concentration. Intermediate Precision: Repeat repeatability test on a different day, with a different analyst, or on different equipment.Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.To demonstrate the method's consistency. Repeatability shows precision over a short interval, while intermediate precision assesses variability from typical lab variations. [16]
Limit of Quantitation (LOQ) Determine the concentration that gives a signal-to-noise ratio of approximately 10:1. Verify by analyzing samples at this concentration for acceptable precision and accuracy.RSD ≤ 10% at the LOQ concentration.To define the lowest amount of analyte that can be reliably quantified with suitable precision and accuracy. This is critical for quantifying impurities.
Robustness Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%).System suitability parameters (resolution, tailing factor) must remain within acceptable limits. Peak areas should not change significantly.To demonstrate the method's reliability during normal use by showing it is unaffected by small, deliberate variations in its parameters.

Comparison with Alternative Analytical Technologies

While the validated HPLC-FLD method is robust and fit-for-purpose, it is essential to understand its position relative to other analytical technologies.

TechnologyPrincipleSuitability for 2,3-Diaminopropan-1-olAdvantagesDisadvantages
HPLC-FLD (Validated Method) Separation by liquid chromatography, detection of fluorescent derivatives.Excellent. Derivatization overcomes the lack of a chromophore.High sensitivity, excellent for routine QC, relatively low operational cost compared to MS.Requires a derivatization step which adds to sample preparation time.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gas stream, detection by mass.Possible, but challenging. Requires derivatization (e.g., silylation) to make the polar analyte volatile.High separation efficiency for volatile compounds. Mass detector provides structural information.Complex derivatization may be required. Not suitable for non-volatile impurities. High temperatures can cause degradation. [17]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC, detection by mass. Does not require a chromophore.Excellent. The "gold standard" for identification and quantification.High specificity and sensitivity. No derivatization needed for detection. Provides molecular weight and structural data for unknown impurity identification. [17][18]Higher instrument and maintenance costs. Requires more specialized operator expertise. Matrix effects can suppress ionization.
Hydrophilic Interaction Liquid Chromatography (HILIC) A separation mode for highly polar compounds. [19]Good for separation. Retains the polar analyte well.Can separate the analyte without derivatization.Still requires a non-UV detector like MS or an Evaporative Light Scattering Detector (ELSD), which has its own limitations (e.g., non-linear response).

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • ResearchGate. 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. [Link]

  • ACS Publications. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Scribd. HPLC Analysis of Dansyl Derivatives. [Link]

  • Journal of Agricultural and Food Chemistry. High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl-Chloroformate. [Link]

  • University of Debrecen. Derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (2020). Targeted quantification of amino acids by dansylation. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • PubMed. High-performance Liquid Chromatography of Biogenic Amines, Derivatized With 9-fluorenylmethyl Chloroformate. [Link]

  • ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. [Link]

  • Longdom Publishing. A New O-phthaldialdeyde (OPA) Solution for Fluorescence HPLC Amine Group Detection without Boric Acid Preparation. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • PubMed. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. [Link]

  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Interchim. (2009). OPA, amine detection reagent. [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. [Link]

  • ResearchGate. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. [Link]

  • National Center for Biotechnology Information. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • ResearchGate. How can we perform HPLC for a uv inactive & highly polar compound?[Link]

  • Medistri SA. (2023). Small Molecule Identification and Purity Testing. [Link]

  • Chromatography Today. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?[Link]

  • separing.com. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

Sources

Comparative

Enantiomeric Comparison Guide: (2R) vs. (2S)-2,3-diaminopropan-1-ol dihydrochloride

Executive Summary Vicinal amino alcohols—specifically 1,2-amino alcohols—are structural motifs of immense importance in modern organic chemistry and drug discovery[1]. Among these, (2R)- and (2S)-2,3-diaminopropan-1-ol d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vicinal amino alcohols—specifically 1,2-amino alcohols—are structural motifs of immense importance in modern organic chemistry and drug discovery[1]. Among these, (2R)- and (2S)-2,3-diaminopropan-1-ol dihydrochloride stand out as highly versatile chiral building blocks. Characterized by a vicinal diamine paired with a primary alcohol, this triad provides a powerful platform for creating complex chiral ligands for asymmetric catalysis. Furthermore, they serve as critical intermediates in the synthesis of peptide-based therapeutics and small-molecule active pharmaceutical ingredients (APIs), including advanced PD-1/PD-L1 inhibitors[1][2].

This guide objectively compares the (2R) and (2S) enantiomers, detailing their structural properties, mechanistic roles in synthesis, and the rigorous analytical protocols required for their handling and chiral validation.

Chemical Identity & Structural Comparison

The dihydrochloride salt form of 2,3-diaminopropan-1-ol is universally preferred over the free base in laboratory and industrial settings. The free base is a viscous, highly hygroscopic liquid that is prone to oxidative degradation. Salt formation protonates the amines, drastically enhancing oxidative stability, shelf-life, and water solubility, which is crucial for subsequent biphasic reaction setups[3][4].

Quantitative Data Comparison
Property(2R)-2,3-diaminopropan-1-ol 2HCl(2S)-2,3-diaminopropan-1-ol 2HCl
CAS Registry Number 87584-93-8[4]87584-94-9[3]
Molecular Formula C₃H₁₂Cl₂N₂OC₃H₁₂Cl₂N₂O
Molecular Weight 163.04 g/mol 163.04 g/mol
Stereocenter Configuration R-configuration at C2S-configuration at C2
Optical Rotation Direction Dextrorotatory (+)Levorotatory (-)
Primary Application Focus Unnatural peptide analogs, specific chiral ligandsNatural l-Dap precursors, PD-1 inhibitors[2][5]

*Note: Specific rotation magnitude depends heavily on the solvent (typically H₂O or MeOH) and concentration, but the enantiomers will exhibit equal and opposite specific rotations under identical conditions.

Mechanistic Significance in Synthesis & Catalysis

The unique combination of a primary alcohol and two adjacent primary amines allows for highly tunable steric and electronic properties.

  • Asymmetric Catalysis: These scaffolds can act as tridentate ligands, coordinating to transition metal centers (such as Cobalt in Werner complexes). This coordination creates a rigid, highly defined chiral pocket that directs enantioselective transformations (e.g., asymmetric transfer hydrogenation), forcing incoming substrates to react via a single stereochemical pathway[1][6].

  • Orthogonal Protection in Peptide Synthesis: In the synthesis of complex peptides or non-proteinogenic amino acids like 2,3-diaminopropanoic acid (l-Dap), the α and β amines must be differentiated. The spatial arrangement of the (2S) or (2R) core allows chemists to apply orthogonal protecting groups (e.g., Fmoc/Boc or Z/Boc), enabling selective functionalization without risking racemization at the C2 chiral center[5][7].

Workflow A (2R) or (2S)-2,3-diaminopropan-1-ol Dihydrochloride B Orthogonal N-Masking (e.g., Fmoc / Boc) A->B Selective Protection C Chiral Ligand / Catalyst (Asymmetric Synthesis) B->C Metal Coordination D API Synthesis (e.g., PD-1 Inhibitors) B->D Peptide Coupling

Workflow of (2R)/(2S)-2,3-diaminopropan-1-ol in asymmetric synthesis and API development.

Experimental Protocols & Self-Validating Systems

Protocol 1: Chiral Purity Determination via Pre-Column Derivatization and HPLC

Causality & Logic: 2,3-diaminopropan-1-ol lacks a strong UV chromophore and is extremely polar. If injected directly onto a reverse-phase or chiral HPLC column, it will exhibit near-zero retention and severe peak tailing. Furthermore, Chiral Stationary Phases (CSPs) rely on π−π interactions, hydrogen bonding, and steric hindrance for enantiorecognition. Derivatizing the free amines with Fmoc-Cl or Boc₂O solves all these issues simultaneously: it introduces a highly UV-active moiety, reduces polarity, and provides the necessary steric bulk for the CSP to achieve baseline resolution of the (2R) and (2S) enantiomers[5][7].

Step-by-Step Methodology:

  • Free-Basing the Salt: Dissolve 10.0 mg of the dihydrochloride salt in 1.0 mL of 0.1 M Na₂CO₃ buffer (pH 9.5) to neutralize the HCl and liberate the nucleophilic free amines.

  • Derivatization: Add 2.5 equivalents of 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) dissolved in 1.0 mL of LC-MS grade acetonitrile. Stir vigorously at room temperature for 2 hours.

  • Quenching & Extraction: Quench the unreacted Fmoc-Cl by adding 100 µL of 1% trifluoroacetic acid (TFA). Extract the derivatized product into 2.0 mL of ethyl acetate. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • HPLC Analysis: Re-dissolve the residue in 1.0 mL of the mobile phase (e.g., Hexane/Isopropanol 80:20 v/v). Inject 10 µL onto a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Detection & Validation: Monitor the elution via a UV-Vis detector at 254 nm. The (2R) and (2S) derivatives will exhibit distinct, baseline-separated retention times. The self-validating check here is to spike the sample with a known racemic mixture; the appearance of two distinct peaks with a 1:1 integration ratio confirms the method's resolving power.

HPLC N1 Enantiomerically Enriched Dihydrochloride Salt N2 Pre-column Derivatization (Fmoc-Cl / Na2CO3) N1->N2 Enhances Chromophore & Reduces Polarity N3 Chiral Stationary Phase (CSP) HPLC Column N2->N3 Injection N4 UV Detection (254 nm) N3->N4 Elution & Separation N5 Baseline Resolution of (2R) and (2S) Enantiomers N4->N5 ee% Calculation

Mechanistic logic for chiral HPLC analysis of highly polar diamino alcohols via derivatization.

Protocol 2: Selective Reductive Amination for API Scaffolds

Causality & Logic: To utilize these molecules in complex API synthesis, the terminal amine must often be functionalized while leaving the internal amine intact. A highly controlled reductive amination, assisted by a Lewis acid like Ti(OⁱPr)₄, directs the incoming aldehyde selectively to the less sterically hindered primary amine, preserving the chiral integrity of the C2 position[5].

Step-by-Step Methodology:

  • Imine Formation: Combine 1.0 eq of the mono-protected (2S)-2,3-diaminopropan-1-ol and 1.0 eq of the target aldehyde in anhydrous dichloromethane (DCM). Add 2.0 eq of Ti(OⁱPr)₄. Stir at room temperature under N₂ for 12 hours.

  • Reduction: Cool the mixture to 0 °C and carefully add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)₃). Stir for an additional 4 hours, allowing it to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Filter the resulting titanium dioxide salts through a pad of Celite. Extract the filtrate with DCM, dry, and concentrate to yield the selectively functionalized chiral intermediate[5].

Applications in Drug Development

The stereochemistry of these building blocks directly dictates the biological activity of the final pharmaceutical compounds:

  • Targeted Oncology (PD-1/PD-L1 Inhibitors): Substituted derivatives of these chiral alcohols are actively utilized in the synthesis of small-molecule PD-1/PD-L1 inhibitors. The specific spatial orientation provided by the (2S) or (2R) core ensures optimal binding affinity to the PD-L1 protein, effectively blocking its interaction with PD-1 and restoring T-cell activation in the tumor microenvironment[2].

  • Antitumor Antibiotics: The (2S) enantiomer is a crucial precursor in synthesizing naturally occurring non-proteinogenic amino acids like l-Dap (2,3-diaminopropanoic acid). l-Dap is a fundamental structural motif found in bleomycins (BLMs), a class of glycopeptide-derived antitumor antibiotics[5].

References

  • Google Patents. Pd-1/pd-l1 inhibitors.
  • MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Available at: [Link]

  • NextSDS. (2S)-2,3-diaminopropan-1-ol dihydrochloride — Chemical Substance Information. Available at: [Link]

  • NextSDS. (2R)-2,3-diaminopropan-1-ol dihydrochloride — Chemical Substance Information. Available at: [Link]

  • CORE. The Development of New Classes of Enantioselective Hydrogen Bond Donor Catalysts. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2,3-Diaminopropan-1-ol dihydrochloride

As a Senior Application Scientist, it is my experience that a deep understanding of the materials we work with is fundamental to both groundbreaking research and, more importantly, the safety and well-being of our labora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my experience that a deep understanding of the materials we work with is fundamental to both groundbreaking research and, more importantly, the safety and well-being of our laboratory personnel. This guide provides essential, experience-driven directives for the safe handling of 2,3-Diaminopropan-1-ol dihydrochloride. Our approach transcends a simple checklist; it is a framework for building a culture of safety and confidence in your laboratory.

The core principle of our safety protocol is risk mitigation through informed preparation. For a compound like 2,3-Diaminopropan-1-ol dihydrochloride, which is classified as a skin and eye irritant and may cause respiratory irritation, a comprehensive personal protective equipment (PPE) strategy is non-negotiable.[1][2][3][4]

Hazard Assessment: Understanding the "Why" Behind the PPE

2,3-Diaminopropan-1-ol dihydrochloride and its analogs present several key hazards that dictate our choice of PPE:

  • Skin Irritation: The compound is categorized as a skin irritant.[1][2][3] Prolonged or repeated contact can lead to dermatitis.

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation and potential damage.[1][2][3][5]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols can irritate the respiratory system.[2][3]

Given these hazards, our primary objective is to create a complete barrier between the researcher and the chemical.

Essential Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling 2,3-Diaminopropan-1-ol dihydrochloride. This is the minimum standard for all procedures involving this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye/Face Protection Splash-proof safety goggles or a full-face shield.[6]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]Double-gloving is recommended to provide an extra layer of protection. Gloves must be inspected for any signs of degradation or puncture before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact.
Laboratory coat or chemical-resistant apron.A fully fastened lab coat provides a primary barrier. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection NIOSH-approved N95 dust mask or higher.This is necessary when handling the solid form of the compound to prevent inhalation of dust particles.[7] Operations that may generate aerosols should be conducted in a chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure. The following protocol is designed to be a self-validating system for the safe handling of 2,3-Diaminopropan-1-ol dihydrochloride.

Preparation and Workspace Setup
  • Designated Area: All work with 2,3-Diaminopropan-1-ol dihydrochloride should be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5][8]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to minimize movement in and out of the controlled workspace.

Donning PPE: The First Line of Defense

The following diagram outlines the correct sequence for donning PPE. This order is crucial to prevent cross-contamination.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Start Start LabCoat Don Lab Coat Start->LabCoat Respirator Don Respirator/Mask LabCoat->Respirator Goggles Don Safety Goggles Respirator->Goggles Gloves Don Gloves (over cuffs) Goggles->Gloves End Ready for Handling Gloves->End

Caption: PPE Donning Workflow

Handling the Compound
  • Weighing: When weighing the solid compound, use a weigh boat and conduct the process within the fume hood to contain any dust.

  • Transfers: Use a spatula for solid transfers. For solutions, use appropriate glassware and a pipette.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

Decontamination and Doffing PPE

Proper removal of PPE is as critical as putting it on correctly to prevent exposure.

  • Gloves: Remove the outer pair of gloves first if double-gloving. Then, remove the inner pair using the standard glove removal technique (glove-to-glove, then skin-to-skin).

  • Goggles and Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside out to contain any potential contamination.

  • Hand Washing: Wash hands thoroughly with soap and water after all PPE has been removed.[3][6]

Disposal Plan: Responsible Management of Waste

All waste generated from handling 2,3-Diaminopropan-1-ol dihydrochloride must be treated as hazardous.

  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.

  • Chemical Waste: Unused compound and solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams.[6]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to your institution's guidelines. Never reuse empty containers.[6]

The following workflow illustrates the key stages of safe handling and disposal.

Safe_Handling_Workflow cluster_workflow Safe Handling & Disposal Workflow Prep Preparation (Fume Hood, Emergency Equip.) Donning Don PPE (Correct Sequence) Prep->Donning Handling Chemical Handling (Weighing, Transfer) Donning->Handling Decon Decontamination (Clean Workspace) Handling->Decon Doffing Doff PPE (Correct Sequence) Decon->Doffing Disposal Waste Disposal (Segregated Hazardous Waste) Doffing->Disposal HandWash Wash Hands Thoroughly Disposal->HandWash

Caption: Safe Handling & Disposal Workflow

By integrating these detailed protocols into your laboratory's standard operating procedures, you can ensure a safe environment for your research team and maintain the highest standards of scientific integrity.

References

  • (2R)
  • SAFETY DATA SHEET. Alfa Aesar. (2014, September 8).
  • SAFETY DATA SHEET. MilliporeSigma. (2025, November 6).
  • Personal protective equipment for handling Diaminopropane. Benchchem.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, September 16).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. (2006, December).
  • SAFETY DATA SHEET. Fisher Scientific. (2012, February 27).
  • Safety Data Sheet. Sigma-Aldrich. (2012, January 20).
  • SAFETY DATA SHEET. MilliporeSigma. (2025, November 6).
  • SAFETY D
  • Safety Data Sheet: DL-2,3-Diaminopropionic acid hydrochloride. Carl ROTH.
  • SAFETY D
  • SAFETY DATA SHEET. Tokyo Chemical Industry. (2025, September 15).
  • Safety Data Sheet: 1,3-Diaminopropane. Chemos GmbH&Co.KG.
  • Trimethylamine N-oxide purum, = 99.0 NT. Sigma-Aldrich.
  • DIISOPROPANOLAMINE SAFETY D
  • Safety Data Sheet Trimethylamine N-oxide dihydr
  • SAFETY D
  • Trimethylamine N-Oxide | 62637-93-8. Tokyo Chemical Industry UK Ltd.
  • 62637-93-8 | Trimethylamine N-oxide dihydr

Sources

© Copyright 2026 BenchChem. All Rights Reserved.